molecular formula C10H9N5O B2961058 N-(Cyanomethyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 2361720-45-6

N-(Cyanomethyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No. B2961058
CAS RN: 2361720-45-6
M. Wt: 215.216
InChI Key: KUZUWXMEZKIFKR-UHFFFAOYSA-N
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Description

“N-(Cyanomethyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide” is a derivative of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been synthesized and studied for their potential biological activities .


Synthesis Analysis

The synthesis of “N-(Cyanomethyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide” involves the reaction of 2-Cyanopyrazolo[1,5-a]pyrimidine derivative with some aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride . This reaction results in a series of novel pyrazolo[1,5-a]pyrimidine derivatives .


Molecular Structure Analysis

The molecular structure of “N-(Cyanomethyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide” was confirmed through spectroscopic data . The structure of these compounds is important for their potential biological activities.


Chemical Reactions Analysis

The chemical reactivity of “N-(Cyanomethyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide” and its derivatives is significant. The carbonyl and cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(Cyanomethyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide” and its derivatives are important for their potential applications. For instance, their inhibitory activity against CDK-2 was evaluated using the HepG-2 cancer cell line .

Mechanism of Action

The mechanism of action of “N-(Cyanomethyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide” and its derivatives is related to their inhibitory activity against CDK-2 . CDK-2 is an enzyme that plays a crucial role in cell cycle regulation, and its inhibition can lead to the arrest of the cell cycle, thereby inhibiting the growth of cancer cells .

Future Directions

The future directions for the research on “N-(Cyanomethyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide” and its derivatives could involve further exploration of their potential biological activities. This could include more in-depth studies on their anticancer properties, as well as investigations into other potential therapeutic applications .

properties

IUPAC Name

N-(cyanomethyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O/c1-7-4-13-9-8(5-14-15(9)6-7)10(16)12-3-2-11/h4-6H,3H2,1H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZUWXMEZKIFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(C=N2)C(=O)NCC#N)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyanomethyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide

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